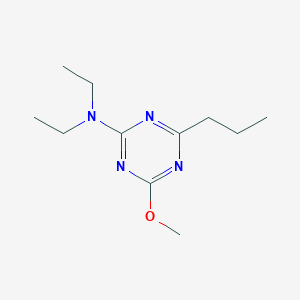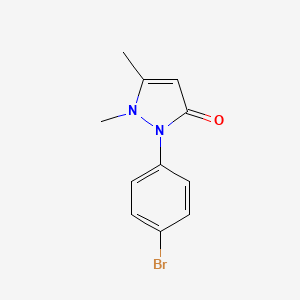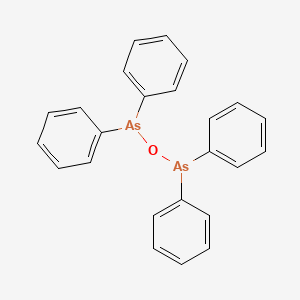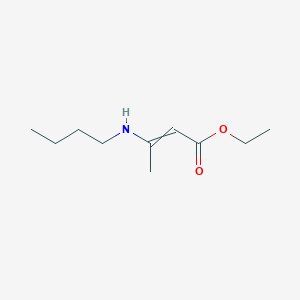
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C8H24N2Si2. It is a derivative of hydrazine where the hydrogen atoms are replaced by methyl and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine can be synthesized through the reaction of hydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trimethylsilyl oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives .
Applications De Recherche Scientifique
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trimethylsilyl enol ethers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylhydrazine: A simpler derivative of hydrazine with similar chemical properties.
1,1-Dimethylhydrazine: Another isomer with different reactivity and applications.
Uniqueness
1,2-Dimethyl-1,2-bis(trimethylsilyl)hydrazine is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other applications .
Propriétés
Numéro CAS |
685-26-7 |
|---|---|
Formule moléculaire |
C8H24N2Si2 |
Poids moléculaire |
204.46 g/mol |
Nom IUPAC |
1,2-dimethyl-1,2-bis(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C8H24N2Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3 |
Clé InChI |
RYEIJMWNJKYDED-UHFFFAOYSA-N |
SMILES canonique |
CN(N(C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)




![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
